molecular formula C20H26N4O2 B5020453 N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide

N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide

Cat. No. B5020453
M. Wt: 354.4 g/mol
InChI Key: REHRAQWLTDSWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CBP-307, and it is a potent and selective antagonist of the dopamine D3 receptor. The compound has been used in various studies to investigate the role of dopamine in different physiological and pathological processes.

Mechanism of Action

CBP-307 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the brain. The compound binds to the receptor and prevents the binding of dopamine, which leads to a decrease in dopamine signaling. This mechanism of action has been implicated in the regulation of various physiological and pathological processes, including reward, motivation, and drug addiction.
Biochemical and Physiological Effects
CBP-307 has been shown to have various biochemical and physiological effects. For instance, it has been shown to decrease drug-seeking behavior in animal models of addiction. It has also been shown to decrease food intake and body weight in animal models of obesity. Additionally, CBP-307 has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

The advantages of using CBP-307 in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which allows for precise manipulation of dopamine signaling. However, the limitations of using CBP-307 include its limited solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the use of CBP-307 in scientific research. For instance, it could be used to investigate the role of dopamine in the regulation of sleep and circadian rhythms. Additionally, CBP-307 could be used to investigate the role of dopamine in the regulation of social behavior and cognition. Finally, CBP-307 could be used to investigate the potential therapeutic effects of dopamine D3 receptor antagonists in various psychiatric and neurological disorders.
Conclusion
In conclusion, CBP-307 is a potent and selective antagonist of the dopamine D3 receptor that has been used in various scientific studies to investigate the role of dopamine in different physiological and pathological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of CBP-307 involves several steps, including the reaction of 4-methoxybenzoyl chloride with 1H-pyrazole-5-amine, followed by the reaction of the resulting intermediate with 1-cyclobutyl-4-piperidinylboronic acid. The final product is obtained through purification and isolation processes.

Scientific Research Applications

CBP-307 has been used in various scientific studies to investigate the role of dopamine D3 receptor in different physiological and pathological processes. For instance, it has been used to study the effects of dopamine on drug addiction, depression, and other mental disorders. It has also been used to investigate the role of dopamine in the regulation of food intake and energy balance.

properties

IUPAC Name

N-[2-(1-cyclobutylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-18-7-5-15(6-8-18)20(25)22-19-9-12-21-24(19)17-10-13-23(14-11-17)16-3-2-4-16/h5-9,12,16-17H,2-4,10-11,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHRAQWLTDSWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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